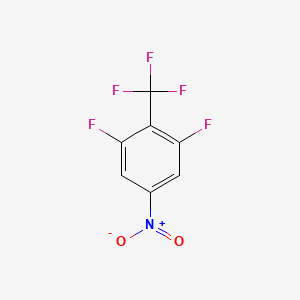

2,6-Difluoro-4-nitrobenzotrifluoride

Beschreibung

Nomenclature and Synonyms

The systematic nomenclature of 2,6-Difluoro-4-nitrobenzotrifluoride follows International Union of Pure and Applied Chemistry naming conventions, where the benzene ring serves as the parent structure with numerical designations indicating the positions of substituents. The compound features fluorine atoms at the 2 and 6 positions, a nitro group at the 4 position, and a trifluoromethyl group attached to the benzene ring. Alternative naming systems may describe this compound using different positional numbering schemes, leading to variations in nomenclature that reflect the same molecular structure. The systematic approach to naming ensures precise identification of the substitution pattern, which is crucial for understanding the compound's chemical behavior and properties.

Related compounds in the literature include structural isomers with different substitution patterns, such as 2,6-Difluoro-3-nitrobenzotrifluoride, which demonstrates the importance of precise positional designation in chemical nomenclature. The trifluoromethyl group, a highly electronegative substituent, significantly influences the naming conventions and requires specific attention in systematic nomenclature to avoid confusion with other fluorinated derivatives. Chemical databases and literature sources may employ various synonym systems, including trade names and alternative systematic names, which researchers must navigate carefully to ensure accurate compound identification.

Chemical Abstract Service Registry Number and Database Identifiers

The Chemical Abstract Service registry system provides unique numerical identifiers for chemical compounds, ensuring unambiguous identification across scientific literature and commercial applications. While specific registry information for 2,6-Difluoro-4-nitrobenzotrifluoride requires verification through authoritative chemical databases, related compounds in this chemical family have been assigned distinct Chemical Abstract Service numbers that facilitate literature searches and regulatory compliance. The closely related compound 2,6-Difluoro-3-nitrobenzotrifluoride carries the Chemical Abstract Service number 123973-36-4, demonstrating the systematic approach to compound registration.

Eigenschaften

IUPAC Name |

1,3-difluoro-5-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO2/c8-4-1-3(13(14)15)2-5(9)6(4)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMOSHKONPLIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Difluoro-4-nitrobenzotrifluoride can be synthesized through several methods. One common approach involves the nitration of 2,6-difluorobenzotrifluoride using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In industrial settings, the production of 2,6-Difluoro-4-nitrobenzotrifluoride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Difluoro-4-nitrobenzotrifluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Nucleophilic Substitution: Products include substituted benzotrifluorides with various functional groups.

Reduction: The major product is 2,6-difluoro-4-aminobenzotrifluoride.

Oxidation: Depending on the conditions, products may include carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Chemical Intermediates

DFNBTF serves as a precursor for synthesizing various chemical intermediates. Its unique structure allows for selective reactions that yield compounds useful in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Herbicides

Research indicates that DFNBTF can be transformed into herbicidal compounds through nucleophilic substitution reactions. For instance, it can react with alkali metal hydroxides to produce active ingredients in herbicides, demonstrating its utility in agricultural applications .

Pharmaceutical Applications

The compound has been explored for its potential in drug synthesis. It acts as an intermediate in the production of pharmaceutical agents, particularly those targeting specific biological pathways.

Case Study: Anticancer Agents

A notable application involves the synthesis of fluorinated benzamide derivatives from DFNBTF. These derivatives have shown promise in anticancer activity, making DFNBTF a valuable compound in medicinal chemistry .

Material Science

DFNBTF is also utilized in material science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability.

Case Study: Fluorinated Coatings

Fluorinated compounds derived from DFNBTF are employed to create coatings that resist solvents and high temperatures, which are crucial for various industrial applications .

Data Table: Applications Summary

| Application Area | Specific Use | Example Compound/Reaction |

|---|---|---|

| Chemical Intermediates | Synthesis of herbicides | Reaction with alkali metal hydroxides |

| Pharmaceuticals | Production of anticancer agents | Fluorinated benzamide derivatives |

| Material Science | Development of fluorinated coatings | Coatings with enhanced chemical resistance |

Environmental Impact and Safety

While DFNBTF has numerous applications, its environmental impact is a consideration. The compound has been classified with certain hazardous properties, necessitating careful handling during synthesis and application processes.

Safety Data

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-4-nitrobenzotrifluoride depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine and nitro groups influence the reactivity of the compound. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway. In biological applications, the compound’s interactions with molecular targets and pathways are determined by its structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Effects

2,6-Difluorobenzotrifluoride (CAS 64248-60-8)

- Molecular Formula : C₇H₃F₅

- Molecular Weight : 182.09 g/mol

- Key Differences : Lacks the nitro group at the 4-position.

- Impact : The absence of the nitro group reduces electron deficiency, making it less reactive in electrophilic substitution reactions compared to the nitro derivative. Safety hazards are moderate, with reported hazard codes focusing on irritancy and environmental toxicity .

2,6-Dichloro-4-nitroaniline

- Molecular Formula : C₆H₄Cl₂N₂O₂ (example)

- Molecular Weight : ~219.02 g/mol (calculated)

- Key Differences: Chlorine replaces fluorine, and an amino (-NH₂) group is present.

- Impact: Chlorine’s lower electronegativity (vs. fluorine) reduces electron withdrawal, while the amino group introduces nucleophilic character. This contrasts sharply with the nitro derivative’s electron-deficient aromatic ring .

Physical and Chemical Properties

The table below compares inferred properties of 2,6-Difluoro-4-nitrobenzotrifluoride with analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Hazard Class |

|---|---|---|---|---|---|

| 2,6-Difluoro-4-nitrobenzotrifluoride* | C₇H₂F₅NO₂ | 227.09 (calculated) | 2-F, 6-F, 4-NO₂, -CF₃ | High electrophilicity, EWG synergy | Likely explosive (nitro) |

| 2,6-Difluorobenzotrifluoride | C₇H₃F₅ | 182.09 | 2-F, 6-F, -CF₃ | Moderate reactivity | Irritant, environmental |

| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 219.02 (example) | 2-Cl, 6-Cl, 4-NO₂, -NH₂ | Nucleophilic amino group | Not reported |

*Inferred data based on structural modifications to .

Electronic and Steric Effects

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity intensify electron withdrawal, enhancing the ring’s electrophilicity compared to chlorine analogs. This increases reactivity in SNAr (nucleophilic aromatic substitution) reactions .

- Nitro Group : Introduces strong meta-directing effects and stabilizes negative charges in intermediates, facilitating reactions like nitration or sulfonation.

Biologische Aktivität

2,6-Difluoro-4-nitrobenzotrifluoride (DFNTF), with the chemical formula C7H3F2N2O2, is a synthetic compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of DFNTF, including its mechanisms of action, toxicity profiles, and applications in pharmaceutical and agricultural research.

DFNTF is characterized by the presence of two fluorine atoms and a nitro group on a benzene ring, which significantly alters its electronic properties and reactivity. The unique structure of DFNTF allows it to interact with biological systems in ways that can be both beneficial and harmful.

Biological Activity Overview

The biological activity of DFNTF can be categorized into several key areas:

- Antimicrobial Activity : Nitroaromatic compounds, including DFNTF, have demonstrated antimicrobial properties. Research indicates that nitro groups can enhance the efficacy of compounds against various pathogens by interfering with cellular processes.

- Antineoplastic Properties : Some studies suggest that DFNTF may exhibit anti-cancer activities. Nitroaromatic compounds are known to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

- Inflammation Modulation : DFNTF may play a role in modulating inflammatory responses. Nitro compounds are often involved in signaling pathways that regulate inflammation, potentially offering therapeutic avenues for inflammatory diseases.

Toxicity and Safety Profile

The toxicity of DFNTF has been assessed in various studies. A comprehensive review highlighted the in vivo toxicity profiles of nitroaromatic compounds, indicating that while some derivatives exhibit low toxicity at therapeutic doses, others can cause significant harm at higher concentrations .

Table 1: Toxicity Data for Selected Nitro Compounds

| Compound | CAS Number | LD50 (mg/kg) | Observations |

|---|---|---|---|

| 2,6-Difluoro-4-nitrobenzotrifluoride | 1803787-00-9 | TBD | Limited data available |

| 4-Nitrobenzotrifluoride | 98-56-6 | 2000 | Moderate toxicity |

| 4-Amino-2-nitrophenol | 119-34-6 | 1470 | High acute toxicity |

The biological mechanisms through which DFNTF exerts its effects are still being elucidated. However, several potential pathways have been identified:

- Enzyme Inhibition : DFNTF may inhibit enzymes involved in critical metabolic pathways. For example, nitro compounds often interfere with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .

- Oxidative Stress Induction : The nitro group can generate reactive oxygen species (ROS), leading to oxidative stress within cells. This mechanism is particularly relevant in cancer therapy, where inducing oxidative stress can promote cancer cell death .

- Interaction with Cellular Signaling Pathways : DFNTF may modulate signaling pathways related to inflammation and cell proliferation. Studies indicate that nitro compounds can influence the NF-kB signaling pathway, which plays a crucial role in immune response and inflammation .

Applications in Research

DFNTF's unique properties make it valuable in various research applications:

- Pharmaceutical Development : As a building block for synthesizing new drugs, DFNTF is explored for its potential to create anti-inflammatory and anticancer agents.

- Agricultural Chemistry : The compound is also investigated for its efficacy as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms .

Case Studies

A recent study examined the effects of DFNTF on specific cancer cell lines. The results indicated that DFNTF exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent . Another investigation focused on its antimicrobial properties against pathogenic bacteria, revealing promising results that warrant further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.